molecular formula C13H20BNO3 B13896304 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13896304
M. Wt: 249.12 g/mol
InChI Key: IOXNXAMNLDPENR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boron center in the compound can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of biological molecules, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Biological Activity

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2246810-37-5) is a compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C13H20BNO3C_{13}H_{20}BNO_3, with a molecular weight of 249.12 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity

1. Enzymatic Inhibition

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against various enzymes. For instance:

  • DYRK1A Inhibition : This compound has been identified as a potential inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways related to neurodevelopment and cancer progression .

2. Antioxidant and Anti-inflammatory Properties

The compound has demonstrated antioxidant properties through various assays. For example:

  • ORAC Assays : Compounds derived from similar structures have shown significant antioxidant activity, which suggests that this compound may also possess these properties .

3. Cytotoxicity Against Cancer Cells

Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)<0.229Induction of apoptosis
A549 (Lung)0.126Caspase activation

These findings suggest that the compound could be further explored for its anticancer potential .

Case Studies

Case Study 1: DYRK1A Inhibition
In a study focused on developing non-toxic DYRK1A inhibitors using AI-driven methods, compounds structurally related to this compound were synthesized and tested. The results showed promising nanomolar-level inhibitory activity against DYRK1A along with robust anti-inflammatory effects in microglial cells .

Case Study 2: Antioxidant Activity
In another study assessing the antioxidant capabilities of pyridine derivatives, compounds similar to this one were evaluated using ORAC assays and exhibited significant protective effects against oxidative stress in cellular models .

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

3-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-9-10(7-15-8-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

IOXNXAMNLDPENR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)OC

Origin of Product

United States

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